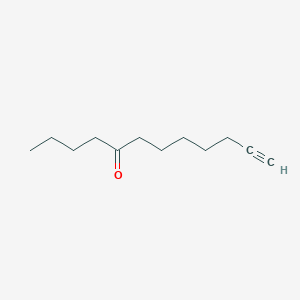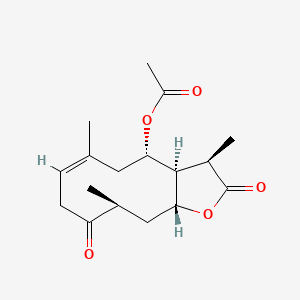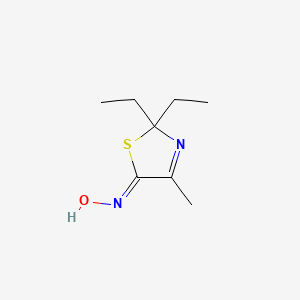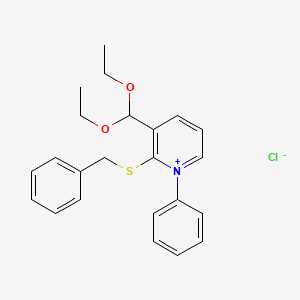
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C₁₃H₁₀IN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-(2-iodophenyl)ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- typically involves the reaction of 2-iodobenzaldehyde with pyridine-2-ylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Saturated derivatives with the double bond reduced.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- involves its interaction with molecular targets through its functional groups. The iodine atom and the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 2-(2-(2-bromophenyl)ethenyl)-, (E)
- Pyridine, 2-(2-(2-chlorophenyl)ethenyl)-, (E)
- Pyridine, 2-(2-(2-fluorophenyl)ethenyl)-, (E)
Uniqueness
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in substitution reactions and as a precursor for further functionalization.
Eigenschaften
CAS-Nummer |
6772-85-6 |
|---|---|
Molekularformel |
C13H10IN |
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
2-[(E)-2-(2-iodophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10IN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
InChI-Schlüssel |
WRQGEDHMZRDHGA-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)




![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
